molecular formula C8H9BrN4 B11871363 3-Bromo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine

3-Bromo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B11871363
M. Wt: 241.09 g/mol
InChI Key: QYQZXCLCZMGUOO-UHFFFAOYSA-N
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Description

3-Bromo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrazolo[3,4-d]pyrimidine core with a bromine atom at the third position and an isopropyl group at the first position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-1-isopropyl-1H-pyrazole with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as recrystallization, column chromatography, and distillation may be employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the third position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

    Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides in the presence of a palladium catalyst.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles are commonly used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Coupling Reactions: Palladium catalysts like palladium acetate (Pd(OAc)2) and ligands such as triphenylphosphine (PPh3) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[3,4-d]pyrimidine derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound.

Scientific Research Applications

3-Bromo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine is unique due to the presence of the bromine atom and the isopropyl group, which contribute to its specific chemical reactivity and biological activity. The bromine atom allows for further functionalization through substitution reactions, while the isopropyl group enhances its hydrophobic interactions with molecular targets.

Properties

Molecular Formula

C8H9BrN4

Molecular Weight

241.09 g/mol

IUPAC Name

3-bromo-1-propan-2-ylpyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C8H9BrN4/c1-5(2)13-8-6(7(9)12-13)3-10-4-11-8/h3-5H,1-2H3

InChI Key

QYQZXCLCZMGUOO-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=NC=NC=C2C(=N1)Br

Origin of Product

United States

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